molecular formula C21H28N2O5S B11167331 N-[4-(butylsulfamoyl)phenyl]-3,4-diethoxybenzamide

N-[4-(butylsulfamoyl)phenyl]-3,4-diethoxybenzamide

Cat. No.: B11167331
M. Wt: 420.5 g/mol
InChI Key: CQHBGFPUFSZABP-UHFFFAOYSA-N
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Description

N-[4-(butylsulfamoyl)phenyl]-3,4-diethoxybenzamide is an organic compound with a complex structure that includes a benzamide core substituted with butylsulfamoyl and diethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butylsulfamoyl)phenyl]-3,4-diethoxybenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The butylsulfamoyl group is introduced through a sulfonation reaction, while the diethoxy groups are added via etherification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butylsulfamoyl)phenyl]-3,4-diethoxybenzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(butylsulfamoyl)phenyl]-3,4-diethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-3,4-diethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are conducted to elucidate the pathways involved and understand its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(tert-butylsulfamoyl)phenyl]-3,4-diethoxybenzamide
  • N-{4-[(tert-butylamino)sulfonyl]phenyl}-3,4-diethoxybenzamide

Uniqueness

N-[4-(butylsulfamoyl)phenyl]-3,4-diethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C21H28N2O5S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-3,4-diethoxybenzamide

InChI

InChI=1S/C21H28N2O5S/c1-4-7-14-22-29(25,26)18-11-9-17(10-12-18)23-21(24)16-8-13-19(27-5-2)20(15-16)28-6-3/h8-13,15,22H,4-7,14H2,1-3H3,(H,23,24)

InChI Key

CQHBGFPUFSZABP-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)OCC

Origin of Product

United States

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